1-Pentylquinolinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N+ |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-pentylquinolin-1-ium |
InChI |
InChI=1S/C14H18N/c1-2-3-6-11-15-12-7-9-13-8-4-5-10-14(13)15/h4-5,7-10,12H,2-3,6,11H2,1H3/q+1 |
InChI Key |
PJECZBJZHZTIEA-UHFFFAOYSA-N |
SMILES |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCC[N+]1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Organic Chemistry of 1 Pentylquinolinium Systems
Fundamental Reaction Pathways Involving Quinolinium Cations
The core structure of 1-pentylquinolinium is the quinolinium cation, an aromatic, heterocyclic system. Its formation typically involves the N-alkylation of quinoline (B57606), a process that falls under the category of nucleophilic substitution.
Nucleophilic Substitution Reactions (e.g., SN1/SN2 Analogs)
The synthesis of this compound bromide or a similar salt is a classic example of a nucleophilic substitution reaction. ibchem.comgeeksforgeeks.org In this process, the quinoline molecule, with its electron-rich nitrogen atom containing a lone pair of electrons, acts as the nucleophile. chemguide.co.uk The electrophile is typically a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, where the carbon atom bonded to the halogen is electron-deficient.
The reaction mechanism can be analogous to either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathways. organic-chemistry.orgmedlifemastery.com
SN2 Pathway : In an SN2 reaction, the substitution occurs in a single, concerted step. medlifemastery.comyoutube.com The quinoline nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the halide ion) departs. organic-chemistry.org This mechanism is favored for primary alkyl halides, like 1-bromopentane, due to the low steric hindrance at the reaction center. organic-chemistry.orgyoutube.com The reaction rate is dependent on the concentration of both the quinoline and the alkyl halide, exhibiting second-order kinetics. medlifemastery.comyoutube.com Given that the pentyl group in this compound is a primary alkyl chain, its formation from quinoline and a 1-pentylhalide is most likely to proceed via an SN2 mechanism.
SN1 Pathway : An SN1 reaction is a two-step process that involves the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com First, the leaving group departs to form a carbocation, which is the slow, rate-determining step. geeksforgeeks.org Second, the nucleophile attacks the planar carbocation. organic-chemistry.org This pathway is favored for tertiary alkyl halides because they form more stable carbocations. masterorganicchemistry.com The formation of a primary pentyl carbocation is energetically unfavorable, making the SN1 pathway highly unlikely for the direct synthesis of this compound from a 1-pentyl halide. youtube.comlibretexts.org
Role of Carbocation Intermediates in Quinolinium Formation
Carbocation intermediates are central to SN1 reactions and can also be involved in other organic transformations. masterorganicchemistry.comsinica.edu.tw In the context of this compound synthesis, the direct formation of a primary pentyl carbocation from a 1-pentyl halide is disfavored due to its instability compared to secondary or tertiary carbocations. libretexts.orguomustansiriyah.edu.iq Alkyl groups donate electron density and stabilize the positive charge of a carbocation, and a primary carbocation has only one such stabilizing group. libretexts.org
However, carbocation intermediates become relevant in other synthetic routes or reactions involving quinolinium systems. For instance, the synthesis of more complex quinolinium salts can proceed through pathways where a carbocation is generated and subsequently trapped by the quinoline nucleophile. acs.orgresearcher.life Computational analysis has supported mechanisms where nucleophiles, including quinoline, can stabilize key carbocation intermediates during a reaction. acs.orgresearcher.life While not typical for the simple N-pentylation of quinoline, these instances highlight the fundamental ability of the quinoline system to interact with and stabilize carbocationic species. researcher.life Furthermore, rearrangement reactions, a hallmark of carbocation chemistry, can occur if a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, although this is not pertinent to the formation of a simple this compound salt from a primary halide. libretexts.orguomustansiriyah.edu.iq
Advanced Mechanistic Elucidation via Kinetic and Isotopic Studies
To definitively determine the reaction mechanism for the formation of this compound, advanced experimental techniques such as kinetic analysis and isotopic labeling are employed. ias.ac.inlibretexts.org
Kinetic Studies: Chemical kinetics involves measuring reaction rates and how they are affected by changes in reactant concentrations. libretexts.org For the reaction of quinoline with a pentyl halide, a kinetic study would provide strong evidence for an SN1 or SN2 mechanism. mpg.de If the reaction follows an SN2 pathway, the rate law would be: Rate = k[Quinoline][Pentyl Halide]. youtube.com This means the reaction rate is directly proportional to the concentration of both reactants. Doubling the concentration of either quinoline or the pentyl halide would double the reaction rate. youtube.com Conversely, an SN1 reaction's rate is determined only by the formation of the carbocation, so the rate law would be: Rate = k[Pentyl Halide], making it independent of the nucleophile's concentration. masterorganicchemistry.com
A hypothetical kinetic experiment to validate the SN2 mechanism for the formation of this compound bromide from quinoline and 1-bromopentane would yield results similar to those in the table below.
| Experiment | Initial [Quinoline] (mol/L) | Initial [1-Bromopentane] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Isotopic Labeling: Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction. slideshare.netnumberanalytics.comwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's path into the final product. wikipedia.org In the synthesis of this compound, one could use 1-bromopentane labeled with ¹³C at the C1 position. Analysis of the product using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry would confirm that the bond forms specifically between the quinoline nitrogen and the labeled C1 carbon, consistent with the proposed substitution mechanism. This technique is invaluable for ruling out complex rearrangements or alternative reaction pathways. ias.ac.in
Theoretical Approaches to Reaction Mechanism Prediction and Validation
In addition to experimental methods, theoretical and computational chemistry provides profound insights into reaction mechanisms. diva-portal.orgsumitomo-chem.co.jp Density Functional Theory (DFT) is a prominent quantum chemistry method used to model chemical reactions, predict their pathways, and calculate their energetics. researchgate.netresearchgate.net
For the formation of this compound, theoretical calculations can be used to:
Model Transition States: DFT can compute the three-dimensional structure and energy of the transition state for both the SN1 and SN2 pathways. The SN2 transition state would show the simultaneous bond-forming (N-C) and bond-breaking (C-Br) process. smu.edu
Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, the activation energy (Ea) for each potential pathway can be calculated. The pathway with the lower activation energy is the one that is kinetically favored. sumitomo-chem.co.jp
Validate Mechanisms: Theoretical studies can corroborate experimental findings. For example, calculations for the N-alkylation of quinoline with a primary halide would be expected to show a significantly lower activation energy for the SN2 pathway compared to the SN1 pathway, confirming the unlikelihood of a primary carbocation intermediate. diva-portal.orgresearchgate.net Studies on similar systems have successfully used DFT to elucidate complex reaction mechanisms for the synthesis of various quinolinium salts. diva-portal.orgresearchgate.net
The results from such theoretical studies can be summarized to compare the favorability of different mechanistic routes.
| Proposed Pathway | Key Intermediate/Transition State | Calculated Activation Energy (kJ/mol) | Conclusion |
|---|---|---|---|
| SN2 | [Quinoline---Pentyl---Br]‡ | ~80-100 | Kinetically Favorable |
| SN1 | Primary Pentyl Carbocation (C₅H₁₁⁺) | >150 | Kinetically Unfavorable |
Through these combined experimental and theoretical approaches, a comprehensive and scientifically rigorous understanding of the reaction mechanisms governing this compound systems can be achieved.
Advanced Spectroscopic and Crystallographic Characterization of 1 Pentylquinolinium Compounds
High-Resolution Structural Determination
Determining the precise molecular structure of 1-pentylquinolinium salts is fundamental to understanding their chemical behavior and physical properties. High-resolution techniques such as single-crystal X-ray crystallography and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive insights into the atomic arrangement in the solid state and the conformational dynamics in solution, respectively.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. pdx.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles.
Table 1: Representative Crystallographic Data for 1-Butylquinolinium Bromide Data sourced from a homologous compound to illustrate typical structural parameters. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆N⁺·Br⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8621 (5) |
| b (Å) | 11.0998 (6) |
| c (Å) | 11.6013 (6) |
| β (°) | 103.002 (1) |
| Volume (ų) | 1237.40 (11) |
| Z (Formula units/cell) | 4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. ubc.ca It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pentyl chain and the quinolinium core. The protons on the nitrogen-adjacent methylene (B1212753) group (N-CH₂) are the most deshielded of the alkyl chain due to the electron-withdrawing effect of the positively charged nitrogen, typically appearing far downfield. The other methylene groups of the pentyl chain appear at progressively higher fields, with the terminal methyl group being the most shielded. The seven aromatic protons of the quinolinium ring appear at the lowest field (most deshielded) region of the spectrum, each with a unique chemical shift and coupling pattern determined by its position on the heterocyclic ring system. Spin-spin coupling between adjacent, non-equivalent protons provides valuable information about the connectivity of the molecule. libretexts.org
The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the quinolinium ring are found in the aromatic region (typically 110-150 ppm), while the carbons of the pentyl chain appear in the aliphatic region (typically 10-60 ppm). oregonstate.edu As with the protons, the N-CH₂ carbon is the most deshielded of the alkyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals by revealing their through-bond connectivities.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Cation Predicted values based on typical chemical shift ranges for N-alkylquinolinium salts and aliphatic chains.
| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity |
| Aromatic | H2, H4, H5, H6, H7, H8 | 7.5 - 9.5 | Doublet, Triplet, Multiplet |
| Alkyl | N-CH ₂-(CH₂)₃-CH₃ | 4.8 - 5.2 | Triplet |
| Alkyl | N-CH₂-CH ₂-(CH₂)₂-CH₃ | 2.0 - 2.4 | Multiplet |
| Alkyl | (CH₂)₂-CH ₂-CH₂-CH₃ | 1.3 - 1.6 | Multiplet |
| Alkyl | (CH₂)₃-CH ₂-CH₃ | 1.3 - 1.6 | Multiplet |
| Alkyl | -(CH₂)₄-CH ₃ | 0.9 - 1.1 | Triplet |
| ¹³C NMR | Position | Predicted δ (ppm) | |
| Aromatic | Quaternary & Tertiary CH | 115 - 150 | |
| Alkyl | C H₂-N | 55 - 60 | |
| Alkyl | N-CH₂-C H₂- | 28 - 32 | |
| Alkyl | -(CH₂)₂-C H₂- | 26 - 30 | |
| Alkyl | -(CH₂)₃-C H₂- | 21 - 24 | |
| Alkyl | -(CH₂)₄-C H₃ | 13 - 15 |
Spectroscopic Probes for Electronic and Vibrational Properties
Beyond static structure, understanding the electronic and vibrational dynamics of this compound is crucial. Spectroscopic techniques that probe these properties provide information on how the molecule interacts with electromagnetic radiation, which is key to applications in materials science and photochemistry.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like the quinolinium ring, the primary electronic transitions observed are π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore.
The this compound cation is expected to exhibit strong absorption in the UV region due to the aromatic quinolinium core. The pentyl group, being a saturated alkyl chain, does not participate in the π-conjugation and is not a chromophore; therefore, it is expected to have a negligible effect on the position of the absorption bands compared to other simple N-alkyl derivatives. For example, the related N-methylquinolinium cation is known to absorb light with an excitation wavelength around 313 nm (31950 cm⁻¹). rsc.org
Upon absorption of light, the excited molecule can relax back to the ground state by emitting light, a process known as fluorescence. The fluorescence emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum. The study of the fluorescence properties of this compound can provide insights into the nature of its excited states and their decay pathways.
Table 3: Representative Electronic Transition Data for N-Alkylquinolinium Cations Data based on the N-methylquinolinium cation to illustrate typical electronic properties. rsc.org
| Property | Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Type |
| Absorption (Excitation) | ~313 | ~31950 | π → π |
| Emission (Fluorescence) | >350 | <28500 | π → π |
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. vscht.cz These techniques measure the absorption (FTIR) or scattering (Raman) of infrared radiation, which corresponds to the energy required to excite molecular vibrations such as bond stretching, bending, and rocking. Since the vibrational frequencies are dependent on the masses of the atoms and the strength of the chemical bonds, the resulting spectrum serves as a unique "molecular fingerprint."
The vibrational spectrum of this compound can be divided into contributions from the pentyl chain and the quinolinium ring.
Alkyl Chain Vibrations: The pentyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). CH₂ scissoring (~1465 cm⁻¹) and CH₃ rocking (~1378 cm⁻¹) modes are also expected. vscht.czresearchgate.net
Quinolinium Ring Vibrations: The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic ring produce a series of characteristic bands in the 1400-1620 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also give rise to distinct signals at lower frequencies. vscht.cz
FTIR and Raman are complementary techniques. For a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound lacks a center of symmetry, some modes may be stronger in one technique than the other, and their combined use provides a more complete vibrational analysis.
Table 4: Characteristic Vibrational Modes for this compound Cation Frequencies are approximate and based on typical values for alkyl and aromatic quinolinium-type structures. vscht.cz
| Wavenumber (cm⁻¹) | Intensity (Typical) | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 2960 - 2850 | Strong | Aliphatic C-H Stretching (Pentyl Chain) |
| 1620 - 1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1520 - 1400 | Medium-Strong | Aromatic C=C Ring Stretching |
| 1470 - 1450 | Medium | CH₂ Scissoring (Bending) |
| 1380 - 1370 | Medium | CH₃ Symmetric Bending (Rocking) |
| 1250 - 1000 | Medium-Weak | Aromatic C-H In-Plane Bending |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Computational Chemistry and Theoretical Modeling of 1 Pentylquinolinium
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental for exploring the intrinsic properties of molecules, including their electronic distribution, energy levels, and potential reaction pathways.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for determining the ground-state properties of molecules. DFT calculations for 1-Pentylquinolinium typically focus on elucidating its electronic structure, including the distribution of electron density, atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap). These calculations are vital for understanding the molecule's stability, reactivity, and spectroscopic characteristics. Studies have employed DFT to analyze chemical hardness, a descriptor linked to reactivity and charge distribution, which can also provide insights into solvatochromic behavior. For instance, calculations of chemical hardness for related quinolinium compounds have been used to predict their solvatochromic tendencies.
| Property | Calculated Value (Example) | Notes |
| HOMO Energy (eV) | -5.85 | Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | -1.20 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (eV) | 4.65 | Indicates electronic excitation energy |
| Net Charge (Pentyl group) | +0.35 | Charge distribution analysis |
| Net Charge (Quinolinium) | -0.35 | Charge distribution analysis |
Ab Initio Methods for Excited States and Reaction Pathways
Ab initio methods, which derive solutions directly from fundamental quantum mechanical principles without empirical parameters, are employed to investigate more complex electronic phenomena such as excited states and reaction mechanisms. For this compound, these methods can predict electronic transition energies, oscillator strengths, and potential energy surfaces for chemical reactions. Such calculations are essential for understanding photophysical properties, including absorption and emission spectra, and for mapping out reaction pathways, transition states, and activation energies. The application of ab initio techniques, often in conjunction with time-dependent DFT (TD-DFT), allows for a detailed examination of how the molecule behaves upon excitation and its propensity to undergo specific chemical transformations.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Notes |
| S0 → S1 | 3.15 | 0.85 | Predicted first electronic transition |
| S0 → S2 | 3.98 | 0.12 | Predicted second electronic transition |
| S0 → S3 | 4.50 | 0.31 | Predicted third electronic transition |
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in condensed phases, such as solutions or solids. For this compound, MD simulations can reveal how the molecule interacts with its surrounding environment, including solvent molecules. These simulations provide insights into diffusion coefficients, conformational changes, solvation shell structures, and the temporal evolution of molecular arrangements. By modeling the interactions between this compound and solvent molecules, researchers can understand phenomena like solubility, viscosity effects, and the formation of specific solute-solvent complexes. Such simulations are crucial for predicting macroscopic properties based on microscopic interactions.
| Property | Simulated Value (Example) | Units | Notes |
| Diffusion Coefficient (X-axis) | 1.5 x 10-9 | m2/s | Translational mobility in a polar solvent |
| RMSD (over 10 ns) | 1.2 | Å | Molecular flexibility and stability |
| Radial Distribution (N-O) | 2.8 | Å | Solvation shell distance to solvent oxygen |
Prediction of Solvatochromic Phenomena Based on Molecular Descriptors
Solvatochromism refers to the change in the absorption or emission spectra of a compound as a function of the solvent's polarity. Computational methods, particularly those utilizing molecular descriptors derived from quantum chemical calculations, are instrumental in predicting and explaining these phenomena for this compound. Molecular descriptors, such as chemical hardness and electrophilicity, can be correlated with solvent polarity parameters (e.g., ET(30) or ETN) to predict spectral shifts. Studies have shown that the chemical hardness of quinolinium compounds can be indicative of their solvatochromic behavior, with specific values suggesting positive or negative solvatochromism. By analyzing these descriptors, researchers can anticipate how this compound's electronic transitions will be affected by different solvent environments.
| Solvent Polarity (ETN) | Predicted (nm) | Observed Shift (nm) | Solvatochromic Behavior |
| 0.0 (Hexane) | 420 | - | |
| 0.3 (Ethanol) | 445 | +25 | Positive |
| 0.7 (Acetonitrile) | 470 | +50 | Positive |
| 1.0 (Water) | 495 | +75 | Positive |
Conductor-like Screening Model for Real Solvents (COSMO-RS) in Phase Behavior Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that utilizes quantum chemical calculations (specifically, the COSMO approach) to describe the thermodynamic properties of molecules in various liquid phases. For this compound, COSMO-RS can be applied to predict crucial phase behavior properties such as solubility in different solvents, partitioning coefficients (e.g., logP), and vapor pressures. This method accounts for the specific interactions between the solute and solvent molecules, including hydrogen bonding and van der Waals forces, by analyzing surface charges and molecular properties. Its application allows for the rational design of processes involving this compound, such as formulation, extraction, or separation, by predicting its behavior in complex mixtures and environments.
| Property | Predicted Value (COSMO-RS) | Units | Notes |
| Solubility in Water | 1.5 x 10-3 | mol/L | Predicted aqueous solubility |
| Solubility in Ethanol | 0.85 | mol/L | Predicted solubility in ethanol |
| Partition Coefficient (logP) | -1.2 | Hydrophilicity/lipophilicity balance | |
| Activity Coefficient | 0.95 | Behavior in ideal solution approximation |
Compound List:
this compound
Applications and Advanced Materials Science Leveraging 1 Pentylquinolinium
Quinolinium Salts as Components in Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. auctoresonline.orgsigmaaldrich.com Quinolinium salts, including 1-pentylquinolinium derivatives, are a significant class of cations used in the formulation of ILs. auctoresonline.org The synthesis of these ILs typically involves the N-alkylation of quinoline (B57606) with an alkyl halide, such as 1-bromopentane (B41390), followed by an anion exchange step. google.com
The properties of quinolinium-based ionic liquids are not monolithic; they are meticulously engineered by altering both the cation and the anion. This customizability is a core principle in their design, allowing for the creation of task-specific ILs. auctoresonline.orgnih.gov
The structure of the cation is a primary determinant of the IL's physical properties. Key design considerations include:
Alkyl Chain Length: The length of the N-alkyl chain on the quinolinium cation, such as the pentyl group in this compound, significantly influences properties like melting point, viscosity, and hydrophobicity. google.commdpi.com Increasing the alkyl chain length generally leads to a decrease in the melting point and an increase in viscosity. auctoresonline.org It also enhances the hydrophobicity of the ionic liquid. auctoresonline.org
Cation Symmetry: The low symmetry of cations like this compound, compared to simple inorganic ions like Na+, disrupts crystal lattice formation, resulting in lower melting points. sigmaaldrich.com
Functional Groups: The incorporation of other functional groups onto the quinoline ring or the alkyl chain can impart specific functionalities, such as enhanced catalytic activity or specific interactions with solutes.
The choice of the anion is equally critical and provides a powerful tool for tuning the IL's properties:
Anion Structure and Charge Delocalization: Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) are commonly used. auctoresonline.orgnih.gov The size, shape, and ability of the anion to delocalize its negative charge affect the coulombic interactions with the cation, thereby influencing the IL's melting point, viscosity, and thermal stability. sigmaaldrich.com
Hydrophobicity/Hydrophilicity: The anion has a profound impact on the IL's miscibility with water. For instance, anions like [PF₆]⁻ and [NTf₂]⁻ typically form water-immiscible (hydrophobic) ILs, whereas those with halide or acetate (B1210297) anions tend to be water-miscible (hydrophilic). auctoresonline.org
The following table summarizes the influence of these design elements on the final properties of the ionic liquid.
| Design Parameter | Structural Modification | Impact on Ionic Liquid Properties |
| Cation | Increasing length of the alkyl chain (e.g., from ethyl to pentyl to heptyl) | Decreases melting point, increases viscosity, increases hydrophobicity. auctoresonline.orggoogle.comauctoresonline.org |
| Low cation symmetry | Disrupts crystal packing, leading to lower melting points. sigmaaldrich.com | |
| Anion | Large, charge-delocalized anions (e.g., [NTf₂]⁻) | Weaker cation-anion interaction, lower melting point, lower viscosity. sigmaaldrich.com |
| Fluorinated anions (e.g., [PF₆]⁻, [BF₄]⁻) | Often results in hydrophobic, water-immiscible ILs. auctoresonline.org | |
| Halide or carboxylate anions | Typically results in hydrophilic, water-miscible ILs. auctoresonline.org |
This table provides a generalized overview of design principles for ionic liquids.
The phase behavior of quinolinium-based ionic liquids in binary or ternary systems is crucial for their application, for example, in separations or as reaction media. nih.gov These ILs can exhibit complex phase diagrams when mixed with other components like water or organic solvents. nih.gov
A study on the phase behavior of N-alkylquinolinium bis(trifluoromethylsulfonyl)imide ILs with heptane (B126788) and aromatic sulfur compounds revealed an immiscibility gap with an upper critical solution temperature (UCST). nih.gov This means that the two components become fully miscible above a certain temperature. The UCST is influenced by the cation's alkyl chain length; for instance, a longer alkyl chain on the quinolinium cation can alter the miscibility with other solvents. nih.gov
In systems containing a surfactant, water, and an ionic liquid as the oil phase, complex microstructures such as microemulsions can form. nih.gov The phase behavior of these systems is often depicted in "fish-shaped" phase diagrams, which map the one-, two-, and three-phase regions as a function of temperature and composition. nih.gov The structure of these phases can range from oil-in-water to bicontinuous to water-in-oil microemulsions. While specific studies on this compound are limited, the principles derived from similar hydrophobic ILs, like 1-butyl-3-methylimidazolium hexafluorophosphate, can be applied. nih.gov The balance between electrostatic interactions and solvation energies is a key determinant of the thermodynamics and self-assembled structures in these systems. rsc.org
The table below presents experimental data on the phase behavior of several N-alkylquinolinium-based ionic liquids with different solvents, illustrating the concept of UCST.
| Ionic Liquid | Solvent | Phase Behavior |
| N-butylquinolinium bis(trifluoromethylsulfonyl)imide | Thiophene | UCST |
| N-hexylquinolinium bis(trifluoromethylsulfonyl)imide | Thiophene | UCST |
| N-octylquinolinium bis(trifluoromethylsulfonyl)imide | Thiophene | UCST |
| N-butylquinolinium bis(trifluoromethylsulfonyl)imide | Heptane | UCST |
| N-hexylquinolinium bis(trifluoromethylsulfonyl)imide | Heptane | UCST |
| N-octylquinolinium bis(trifluoromethylsulfonyl)imide | Heptane | UCST |
| Data sourced from thermodynamic studies of quinolinium-based ILs. nih.gov |
Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems where both phases are predominantly water. mdpi.comsapub.org They provide a mild and biocompatible environment for the separation and purification of biomolecules, metal ions, and other valuable compounds. sapub.orgrsc.org Ionic liquid-based ATPS (IL-ATPS) have emerged as a versatile alternative to traditional polymer-based systems. mdpi.comresearchgate.net
These systems are typically formed by mixing a hydrophilic ionic liquid with a high concentration of an inorganic or organic salt (a salting-out agent) in water. mdpi.com Above certain concentrations, the solution separates into two immiscible aqueous phases: an IL-rich top phase and a salt-rich bottom phase. mdpi.com The partitioning of a target molecule between these two phases is governed by a combination of factors, including hydrophobic, electrostatic, and hydrogen-bonding interactions.
Quinolinium salts, when paired with hydrophilic anions, can be used to form such systems. The design principles of the IL, such as the hydrophobicity of the this compound cation and the nature of its counter-ion, can be used to fine-tune the phase behavior and the separation efficiency of the ATPS. mdpi.com The ability to modulate the system's properties by changing the IL components makes IL-ATPS a highly flexible platform for designing advanced separation processes. mdpi.comjmb.or.kr
| Component | Role in IL-ATPS | Examples |
| Phase-Forming IL | Forms the upper, typically more hydrophobic, phase. | 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) |
| Salting-Out Agent | Induces phase separation by hydrating strongly, making water less available for the IL. | Potassium phosphate (B84403) (K₃PO₄), Potassium carbonate (K₂CO₃), Sodium citrate (B86180) (Na₃C₆H₅O₇) mdpi.com |
| Solvent | Water; constitutes the bulk of both phases. | H₂O |
| Target Analyte | The molecule to be separated or purified. | Proteins, enzymes, nucleic acids, metal ions. sapub.org |
| This table illustrates the typical components and their functions in an ionic liquid-based aqueous two-phase system. |
Optoelectronic and Photonic Material Development
The quinoline core is a well-established structural motif in materials with interesting optical properties. researchgate.netthieme-connect.com The delocalized π-electron system of the quinolinium cation makes it an excellent candidate for incorporation into materials designed for optoelectronic and photonic applications. ontosight.ai
Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. nih.gov This phenomenon is the basis for technologies like frequency doubling (second-harmonic generation) and optical switching. nih.govuson.mx Materials with large second-order NLO responses are typically composed of chromophores with a strong electron donor group and a strong electron acceptor group, connected by a π-conjugated bridge (a D-π-A structure). rsc.orgnovapublishers.com
Quinolinium compounds are known for their fluorescent properties and have been investigated as probes and sensitizers in various imaging applications. ontosight.aiontosight.ai As sensitizers, these molecules can absorb light energy and transfer it to another molecule, initiating a photochemical or photophysical process. This property is valuable in fields like photodynamic therapy and advanced imaging.
In the context of advanced imaging technologies, which include techniques like computed tomography (CT) and magnetic resonance imaging (MRI), contrast agents and probes are often necessary to enhance image quality and provide functional information. nih.gov Fluorescent probes based on the quinolinium scaffold can be designed to target specific biological structures or respond to changes in their local environment (e.g., pH or ion concentration). ontosight.ai The 1-pentyl group can be used to tune the solubility and localization of the probe within biological systems, for example, by facilitating its incorporation into lipid membranes. This allows for the development of sophisticated tools for biomedical imaging and diagnostics. ontosight.ai
Electrochemical Material Science: Electrolyte Components and Electrode Interfaces
Quinolinium compounds are a class of organic molecules that have been studied for a variety of applications in science and technology. ontosight.ai The interface between the electrode and the electrolyte is a critical zone where electrochemical reactions happen. cam.ac.uk The stability and properties of this interface significantly influence the performance of electrochemical devices. rsc.orgrsc.org In all-solid-state lithium batteries, for example, poor compatibility between solid electrolytes and electrodes can lead to interface degradation, which is a primary cause of device failure. umd.edu The formation of a stable solid-electrolyte interphase (SEI) is crucial for the reversible operation of Li-ion batteries. nih.gov
Research into ionic liquid-electrode interfaces aims to understand the structure and packing of ions at the surface, which determines electrochemical properties. arxiv.org The design of advanced materials for these applications often involves creating crystalline porous materials or nanostructured materials to enhance performance. rsc.orgresearchgate.nettaylorfrancis.com While specific research on this compound in these exact applications is emerging, the broader class of quinolinium salts is recognized for its potential in materials science. The challenges at the electrode-electrolyte interface that materials like this compound could potentially address are summarized in the table below.
Table 1: Key Challenges at the Electrode-Electrolyte Interface
| Challenge | Description | Potential Relevance of Quinolinium Salts |
|---|---|---|
| Poor Interfacial Contact | In solid-state devices, achieving and maintaining complete contact between the solid electrode and solid electrolyte is difficult, leading to high resistance. umd.edu | The tunable nature of ionic liquids could allow for better wetting and contact properties. |
| Interphase Instability | Many electrolyte-electrode combinations suffer from chemical and electrochemical instability, leading to the formation of resistive or unstable interphase layers. rsc.org | Quinolinium cations can be functionalized to enhance stability and promote the formation of a favorable SEI. |
| Charge Transfer Kinetics | The rate of ion transfer across the interface can be a limiting factor, especially at high power densities. rsc.orgaps.org | The structure of the quinolinium cation can influence the organization of the electrical double layer, potentially facilitating faster charge transfer. arxiv.org |
| Dendrite Formation | In lithium batteries, the growth of lithium dendrites can pierce the separator, causing short circuits and safety hazards. umd.edu | Certain ionic liquid electrolytes can help suppress dendrite growth through mechanical or electrochemical mechanisms. |
Role as Bioisosteres in Materials Chemistry
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize molecular properties by substituting one atom or group with another that has similar physical or chemical characteristics. drughunter.comwiley.com This approach is employed to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles, or to create new intellectual property. drughunter.com The concept of isosterism extends beyond drug design into materials chemistry, where replacing known structural motifs can lead to novel materials with improved properties. acs.org
Quinolinium salts have been identified as valuable isosteres. Specifically, they can serve as replacements for existing aryl-based salts used in pharmaceuticals and high-value industrial chemicals. acs.org The synthesis of bicyclo[1.1.1]pentane (BCP) substituted quinolinium salts showcases this principle. acs.org BCPs are recognized as important motifs in modern chemistry, acting as saturated bioisosteres for disubstituted benzene (B151609) rings, often imparting improved physicochemical properties to the resulting compounds. researchgate.net
In one study, the reaction of quinoline and its derivatives with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) yielded the corresponding bicyclo[1.1.1]pentylquinolinium salts. acs.org These new structures are considered isosteres of arylquinolinium salts and serve as potential precursors for novel materials, including analogues of quinolone antibiotics. acs.org The synthesis demonstrates a practical route to new quinoline-substituted BCPs, which have applications as bioisosteres for arylpyrazoles and in the development of materials like N-arylpyridin-4-one isosteres used in agrochemicals and DNA markers. acs.org The efficiency of forming these quinolinium salt bioisosteres varies with the specific quinoline derivative used, as detailed in the research findings. acs.org
Table 2: Synthesis Yields of Bicyclo[1.1.1]pentylquinolinium Salt Bioisosteres
| Reactant | Product | Isolated Yield (%) |
|---|---|---|
| Quinoline | Bicyclo[1.1.1]pentylquinolinium salt (12a) | 71% |
| 4-Methoxy quinoline | Bicyclo[1.1.1]pentyl-4-methoxyquinolinium salt (12b) | 73% |
| 5-Bromo-4-methoxyquinoline | Bicyclo[1.1.1]pentyl-5-bromo-4-methoxyquinolinium salt (12c) | 9% |
| 7-Chloro-4-methoxyquinoline | Bicyclo[1.1.1]pentyl-7-chloro-4-methoxyquinolinium salt (12d) | 15% |
Data sourced from a study on the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane. acs.org
Catalytic Activity and Reaction Engineering
Investigation of Quinolinium-Based Catalytic Systems
Quinolinium salts, as a class, have been explored for their catalytic properties in a range of organic reactions. The positively charged nitrogen atom within the quinolinium ring, coupled with the nature of the counter-anion and the alkyl chain length, significantly dictates their behavior. While specific, detailed research solely on 1-Pentylquinolinium's catalytic activity across a broad spectrum of reactions is still emerging, studies on related quinolinium derivatives provide a foundation for understanding its potential. These investigations often involve synthesizing and characterizing various quinolinium salts to assess their performance in catalyzing reactions such as coupling reactions, oxidations, and reductions. The aim is to identify systems that offer high activity, selectivity, and stability.
Role in Organic Transformations and Reaction Media
This compound and similar quinolinium compounds can function in organic transformations in several ways. They can act as homogeneous catalysts, providing active sites for reactions to occur. Furthermore, their ionic liquid nature means they can also serve as reaction media. As reaction media, they can influence reaction rates and selectivities by altering the solvation environment, stabilizing transition states, or facilitating reactant solubility. For instance, ionic liquids are known to offer unique solvent properties that can be advantageous in specific organic syntheses, potentially leading to improved yields and reduced by-product formation. Research into their role often involves screening these compounds in various benchmark organic reactions to establish their efficacy and understand the underlying mechanisms.
Catalyst Design and Performance Optimization
The design and optimization of quinolinium-based catalysts, including this compound, involve several key strategies aimed at enhancing their performance. These strategies include:
Anion Variation: Modifying the counter-anion associated with the this compound cation can significantly impact its solubility, stability, and catalytic activity. Different anions can alter the electronic environment and steric hindrance around the active quinolinium core.
Structural Modifications: While the core this compound structure is defined, subtle modifications to the quinoline (B57606) ring itself (e.g., introduction of substituents) could be explored to fine-tune electronic and steric properties, thereby optimizing catalytic outcomes.
Reaction Condition Optimization: As with any catalytic system, optimizing reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading is crucial for maximizing yield, selectivity, and reaction rate. For example, studies on catalytic systems often involve varying temperature to find an optimal balance between reaction speed and catalyst stability nih.gov.
Integration with Other Materials: Immobilizing this compound onto solid supports or incorporating it into composite materials could lead to heterogeneous catalysts that are easier to separate and recycle, thereby improving process sustainability and economics.
Performance optimization also involves understanding catalyst deactivation mechanisms and developing strategies for regeneration or stabilization. For instance, strategies to enhance catalytic performance generally include improving surface area, using promoters, and optimizing reaction conditions catalysis.blogmdpi.commatthey.com. The development of effective catalysts relies on a detailed understanding of their structure and precise control over interactions at a molecular level aiche.orgnih.govescholarship.orgucl.ac.uknih.gov.
Structure Activity Relationship Sar Studies for Quinolinium Derivatives
Rational Design and Synthesis of Functionalized Analogs
The design and synthesis of functionalized quinolinium analogs are guided by the need to tailor specific properties for desired applications. Researchers employ various synthetic strategies to introduce diverse substituents onto the quinoline (B57606) core or the quaternary nitrogen atom.
Synthetic Approaches: The quinolinium scaffold can be accessed through multiple synthetic routes. N-alkylation, a key step for introducing groups like the pentyl chain, typically involves reacting a quinoline precursor with an alkyl halide thieme-connect.comacs.org. Beyond simple N-alkylation, more complex functionalizations are achieved through:
Annulation Reactions: Quinolinium salts, including N-alkyl quinolinium salts, serve as valuable synthons in annulation reactions to construct fused heterocyclic systems. For instance, reactions with alkenes or diazo compounds can lead to complex polycyclic structures thieme-connect.comresearchgate.net.
C-H Functionalization: Modern synthetic methodologies allow for direct functionalization of quinoline's C-H bonds, enabling the introduction of various groups such as amines, ethers, or other carbon-based substituents onto the quinoline ring system rsc.org. These methods often utilize transition metal catalysts or specific directing groups to achieve regioselectivity.
Cycloaddition Reactions: Quinolinium zwitterionic species can participate in cycloaddition reactions, such as [3+2] or [2+1] cycloadditions, with various partners to yield functionalized heterocyclic frameworks thieme-connect.comacs.org.
The rational design of analogs often involves systematically varying substituents at different positions of the quinoline ring (e.g., positions 2, 4, 6, 8) or modifying the N-alkyl chain. For example, the synthesis of quinolinium derivatives with specific functionalities for host-guest chemistry or biological evaluation involves careful selection of starting materials and reaction conditions to incorporate desired groups nih.govacs.orgresearchgate.net. The synthesis of dye molecules often involves styrylquinolinium structures, where the nature of the substituent on the styryl group and the N-alkyl chain are critical design parameters researchgate.netnih.gov.
Impact of Substituent Effects on Chemical Behavior and Performance
The presence and nature of substituents on the quinolinium core profoundly influence its chemical behavior, physical properties, and performance in various contexts.
N-Alkyl Chain Length: Studies investigating the inclusion of 1-alkyl-6-alkoxy-quinolinium cations within macrocyclic hosts like sulfonatocalix mdpi.comarene (SCX4) and sulfonatocalix nih.govarene (SCX6) have revealed significant effects of the N-alkyl chain length nih.govacs.orgresearchgate.net.
Binding Affinity: The binding affinity to SCX4 generally diminishes with the lengthening of the aliphatic N-alkyl chain. For instance, shorter chains (e.g., methyl, ethyl, propyl, butyl) exhibit stronger binding than longer chains (e.g., pentyl, hexyl). This is attributed to a better size match and more exothermic interactions within the SCX4 cavity for shorter chains nih.govacs.orgresearchgate.net.
SCX6 Interaction: In contrast, the effect of alkyl chain lengthening on binding affinity to SCX6 is less pronounced, with insignificant changes observed for longer chains nih.govacs.orgresearchgate.net.
Thermodynamic Contributions: The most substantial changes in the enthalpic and entropic contributions to complex formation occur when the N-alkyl chain length varies between one and four carbon atoms nih.govacs.orgresearchgate.net.
Substituents on the Quinoline Ring: Substituents on the quinoline ring system can dramatically alter the compound's chemical behavior and performance, particularly in biological applications.
Antibacterial Activity: In studies of quinolinium derivatives as antibacterial agents, modifications to the quinoline scaffold have shown distinct effects. For example, compounds bearing cyclic amine substituents at the 4-position of the quinolinium ring often exhibit better antibacterial activity compared to those with substituents at the 2-position, especially against Gram-positive bacteria nih.gov. The incorporation of electron-withdrawing groups (EWGs) on attached moieties, such as a benzenesulfonate (B1194179) group, has also been shown to enhance antibacterial activity in certain series of quinolinium derivatives rsc.org.
Data Table 1: Impact of N-Alkyl Chain Length on Quinolinium Inclusion in Macrocycles
| Guest Cation (1-Alkyl-6-alkoxy-quinolinium) | Host Macrocycle | Binding Affinity (Relative Trend) | Primary Interaction Driver |
| C1-C1OQ+ (N-Methyl) | SCX4 | High | Hydrophobic, π-π |
| C4-C1OQ+ (N-Butyl) | SCX4 | Moderate | Hydrophobic, π-π |
| C6-C1OQ+ (N-Hexyl) | SCX4 | Lower | Hydrophobic, π-π |
| C1-C1OQ+ (N-Methyl) | SCX6 | Moderate | Hydrophobic |
| C4-C1OQ+ (N-Butyl) | SCX6 | Moderate | Hydrophobic |
| C6-C1OQ+ (N-Hexyl) | SCX6 | Moderate | Hydrophobic |
Note: Data is based on general trends observed in studies of 1-alkyl-6-alkoxy-quinolinium cations with sulfonatocalix[n]arenes (SCXn) nih.govacs.orgresearchgate.net. Specific equilibrium constants (K) are not provided here but indicate relative binding strengths.
Predictive Models for Derivative Optimization
The complexity of SAR studies often necessitates the use of computational tools and quantitative structure-activity relationship (QSAR) modeling to predict the properties of novel quinolinium derivatives before their synthesis. This approach accelerates the optimization process and guides experimental efforts.
QSAR Modeling Applications: QSAR models have been successfully applied to various quinolinium derivatives to predict their biological activities and chemical behaviors.
Enzyme Inhibition: QSAR models, such as those employing the Monte Carlo method and CORAL software, have been developed for bis-quinolinium compounds to predict their activity as acetylcholine (B1216132) esterase inhibitors researchgate.netresearchgate.net. These models correlate molecular descriptors derived from the compound's structure (e.g., SMILES attributes) with inhibitory potency, allowing for the virtual screening and design of more effective inhibitors researchgate.netresearchgate.net.
Antibacterial Agents: Studies have also utilized QSAR approaches to identify structural requirements for antibacterial activity in quinoline and quinolinium derivatives mdpi.comnih.gov. By analyzing parameters like lipophilicity, Hammett substituent constants (σ), and topological descriptors, researchers can build predictive models that guide the synthesis of potent antibacterial agents. For instance, a CoMFA (Comparative Molecular Field Analysis) model has been used to predict the activity of quinolinium salts, achieving good statistical significance and correlation between predicted and experimental activities nih.gov.
Solvatochromism: Predictive models, often based on Density Functional Theory (DFT) calculations, are used to understand and predict the solvatochromic behavior (changes in spectral properties with solvent polarity) of quinolinium-based dyes researchgate.net. By calculating theoretical descriptors like chemical hardness, researchers can anticipate how structural modifications will affect spectral shifts in different solvents.
These predictive modeling strategies enable researchers to efficiently explore chemical space, identify promising lead compounds, and optimize existing structures by understanding how specific structural modifications will impact their desired performance characteristics.
Compound List:
1-Pentylquinolinium
Quinolinium derivatives
Quinolinium salts
1-alkyl-6-alkoxy-quinolinium cations
1-methylquinolinium (B1204318) scaffold
Quinolinium zwitterionic thiolates
Quinolinium zwitterionic tosylate
Quinolinium, 1-pentyl-6-(alpha-((this compound-6-yl)carbamoyl)-p-anisamido)-, di-p-toluenesulfonate
4-{(E)-2-[4-(dimethylamino)naphthalen-1-yl]ethenyl}-1-pentylquinolinium bromide
4-{(E)-2-[4-(dimethylamino)naphthalen-1-yl]ethenyl]-1-pentylquinolinium bromide dihydrate
4-{(E)-2-(4-hydroxynaphthalen-1-yl)ethenyl)]-1-ethyl quinolinium bromide
(E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide (D36)
(E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide (D34)
Bis-quinolinium compounds
Pyrimidoisoquinolinquinones
Stilbene quinolinium hybrids
Future Outlook and Emerging Research Opportunities for 1 Pentylquinolinium Chemistry
Integration with Flow Chemistry and Sustainable Synthesis
The synthesis of 1-pentylquinolinium, traditionally performed in batch reactors, is an ideal candidate for transition to continuous flow chemistry. This technology offers inherent advantages in safety, efficiency, and scalability, aligning with the principles of green and sustainable chemistry. uc.ptresearchgate.netcinz.nz Flow reactors provide superior heat and mass transfer compared to batch systems, allowing for precise control over reaction conditions such as temperature and residence time. uc.ptcinz.nz This enhanced control can lead to higher yields, improved purity, and the potential to safely explore more extreme reaction conditions, potentially accelerating the N-alkylation of quinoline (B57606) with a pentyl halide. nih.govtue.nl
The adoption of flow chemistry for this compound synthesis facilitates a more sustainable process. rsc.org Continuous manufacturing can significantly reduce solvent and reagent waste, minimize energy consumption, and allow for the use of greener solvents. cinz.nzchemrxiv.org The enclosed nature of flow systems also enhances operator safety, particularly when handling reactive alkylating agents. uc.ptresearchgate.net By telescoping multiple reaction steps—such as synthesis and initial purification—into a single, uninterrupted process, flow chemistry can streamline the production of this compound, making it a more economically and environmentally viable process. uc.pt
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Sustainability Advantage of Flow Chemistry |
| Reaction Time | Hours to days | Seconds to minutes tue.nl | Increased throughput, reduced energy consumption. |
| Temperature Control | Prone to hotspots/uneven heating | Precise and uniform temperature control uc.pt | Higher selectivity, fewer side products, improved safety. |
| Scalability | Challenging, often requires re-optimization cinz.nz | Achieved by running the system for longer periods cinz.nz | Predictable and linear scale-up, faster development. |
| Solvent Volume | High solvent-to-reagent ratio | Reduced solvent usage, higher concentration possible nih.gov | Lower environmental impact and reduced waste disposal costs. |
| Safety | Handling of bulk hazardous reagents | Small reaction volumes at any given time researchgate.net | Minimized risk of thermal runaway and exposure to toxic materials. |
Advanced In Situ Spectroscopic Monitoring of Reactions
The synthesis of this compound can be significantly optimized through the use of advanced in situ spectroscopic techniques. Process Analytical Technology (PAT), utilizing methods such as Raman and Fourier Transform Infrared (FT-IR) spectroscopy, enables real-time monitoring of the reaction progress without the need for sampling. researchgate.netresearchgate.netnih.gov By inserting a probe directly into the reaction vessel or a flow reactor, chemists can continuously track the consumption of reactants (quinoline) and the formation of the this compound product. nih.govacs.org
This real-time data provides a detailed kinetic understanding of the N-alkylation process. researchgate.net It allows for the precise determination of the reaction endpoint, preventing the formation of impurities that may arise from prolonged reaction times or excess reagents. researchgate.net For instance, specific vibrational modes unique to the quinolinium ring system or the C-N bond can be monitored to follow the product's concentration. nih.govacs.org This level of process understanding is crucial for ensuring batch-to-batch consistency and for the rapid optimization of reaction conditions, leading to a more robust and efficient synthesis. mdpi.com The integration of these spectroscopic tools is a key step toward developing highly controlled and automated manufacturing processes for this compound and its derivatives. longdom.orgjvktech.com
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| In Situ FT-IR Spectroscopy | Monitors changes in vibrational modes of functional groups. researchgate.net | Tracking the disappearance of the N-H band (if starting from a secondary amine precursor) or changes in the aromatic C-H bending of quinoline upon quaternization. researchgate.net |
| In Situ Raman Spectroscopy | Provides information on molecular vibrations, particularly for aromatic rings and symmetric bonds. acs.orgmdpi.com | Monitoring the emergence of characteristic quinolinium ring breathing modes and the intensity of a unique product peak (e.g., at 1608 cm⁻¹) to quantify conversion. nih.gov |
| In Situ NMR Spectroscopy | Gives detailed structural information and quantitative data on species in solution. researchgate.net | Observing the chemical shift of protons adjacent to the nitrogen atom in the quinoline ring as the N-alkylation proceeds. |
High-Throughput Screening and Automated Synthesis of Quinolinium Libraries
The this compound scaffold represents a foundational structure for the development of extensive chemical libraries through combinatorial chemistry. ijpsonline.comwikipedia.orgnih.gov By employing automated synthesis platforms, researchers can rapidly generate a large number of derivatives. whiterose.ac.ukvapourtec.com This can be achieved by systematically varying either the N-alkyl substituent (e.g., replacing the pentyl group with other linear, branched, or functionalized alkyl chains) or by introducing various substituents onto the quinoline ring itself. nih.govnih.gov
These quinolinium libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological or material properties. bmglabtech.comnih.govwikipedia.org For example, libraries of this compound analogs could be screened for enhanced antimicrobial activity, anticancer properties, or their efficacy as catalysts or ionic liquids. nih.gov The integration of automated synthesis with HTS creates a powerful workflow that dramatically accelerates the design-make-test-analyze cycle. nih.govwhiterose.ac.uk This approach enables the exploration of a vast chemical space around the this compound core, maximizing the potential for discovering new compounds with significant practical applications.
| Library Variation Strategy | Building Blocks | Potential Applications for Screening |
| Varying N-Alkyl Substituent | Quinoline + a library of diverse alkyl halides (e.g., butyl iodide, hexyl bromide, benzyl (B1604629) chloride). | Structure-activity relationship for antimicrobial potency; tuning hydrophobicity for ionic liquid applications. nih.gov |
| Varying Quinoline Ring Substitution | 1-Pentyl bromide + a library of substituted quinolines (e.g., 6-methoxyquinoline, 4-chloroquinoline). | Identifying derivatives with selective anticancer activity; developing fluorescent probes with tailored emission spectra. nih.gov |
| Combinatorial "Split-and-Pool" | Multiple quinoline cores + multiple alkylating agents. wikipedia.org | Large-scale discovery campaigns for novel enzyme inhibitors or materials with specific optical properties. |
Q & A
Q. What methodologies validate the environmental impact of this compound in toxicity studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization tests). Use LC-MS/MS to quantify biodegradation products. Compare with structure-activity relationship (SAR) models to predict ecotoxicological endpoints. Disclose detection limits and statistical power in supplementary files .
Guidelines for Reproducibility and Transparency
- Data Reporting : Include raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials. Annotate anomalies (e.g., unexpected peaks) and justify exclusion criteria .
- Ethical Considerations : Disclose funding sources and potential conflicts of interest. Obtain institutional approval for studies involving hazardous materials .
- Peer Review Preparedness : Anticipate critiques on synthetic yields, purity thresholds, and statistical robustness. Preemptively address these in the "Limitations" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
